

Application Note: Comprehensive Analytical Characterization of 1-(Pyridin-3-yl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(Pyridin-3-yl)piperidin-4-one

Cat. No.: B8794401

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Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **1-(Pyridin-3-yl)piperidin-4-one**, a key heterocyclic building block in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and quality control professionals, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this compound. We will delve into the practical and theoretical aspects of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to empower the user to adapt these methods as needed.

Introduction and Scientific Context

1-(Pyridin-3-yl)piperidin-4-one is a bifunctional molecule featuring a pyridine ring and a piperidin-4-one core. The piperidine ring is a prevalent scaffold in numerous pharmaceutically active compounds due to its ability to impart desirable pharmacokinetic properties.^{[1][2]} The pyridine moiety can engage in hydrogen bonding and π -stacking interactions, making this

compound a valuable intermediate for synthesizing a wide range of biologically active molecules, including potential kinase inhibitors and CNS-targeting agents.

Given its role as a critical precursor, rigorous analytical characterization is imperative to ensure the reliability and reproducibility of downstream applications. This guide establishes a self-validating system of orthogonal analytical techniques to provide a complete profile of the molecule.

Physicochemical Properties and Sample Preparation

A foundational step in any analytical workflow is understanding the basic properties of the analyte. These properties inform decisions regarding solvent selection, storage conditions, and the choice of analytical techniques.

Property	Expected Value	Source/Justification
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	Calculated
Molecular Weight	176.22 g/mol	Calculated
Appearance	Off-white to yellow solid	Typical for this class of compounds
Solubility	Soluble in Methanol, DMSO, DCM	Based on analogous structures
Storage	Room temperature, in a dry, dark place	Recommended for piperidine derivatives

Standard Sample Preparation Protocol: For most analyses, a stock solution of 1 mg/mL in methanol or a compatible solvent is prepared. This stock solution can then be diluted as required for each specific analytical method. It is crucial to use high-purity solvents to avoid interferences.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. For **1-(Pyridin-3-yl)piperidin-4-one**, a C18 column is effective, as the nonpolar stationary phase will interact sufficiently with the molecule.

Protocol 3.1: RP-HPLC Purity Assessment

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by protonating the basic nitrogen atoms.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
20.0	95
25.0	95
25.1	5

| 30.0 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
- Injection Volume: 10 μ L.
- Detection Wavelength: 254 nm. The pyridine ring provides strong UV absorbance at this wavelength.

- Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Rationale for Method Design: The gradient elution is designed to separate the main compound from both more polar and less polar impurities. The run is extended after the elution of the main peak to ensure that any strongly retained impurities are washed from the column. This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision if used for quantitative purposes.[3][4]

Spectroscopic and Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides information on the chemical environment of individual protons and carbons.[5][6]

Protocol 4.1.1: ¹H NMR Spectroscopy

- Instrument: 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
- Analysis: Acquire a standard one-dimensional proton spectrum.
- Expected Chemical Shifts (δ) in CDCl₃:

Protons	Multiplicity	Approx. δ (ppm)	Justification
Pyridine H	m	8.4-7.2	Aromatic region, deshielded by the nitrogen atom.
Piperidine H (α to N)	t	~3.6	Adjacent to the electron-withdrawing nitrogen.
Piperidine H (β to N)	t	~3.0	Less deshielded than α protons.
Piperidine H (α to C=O)	t	~2.6	Adjacent to the carbonyl group.

| Piperidine H (β to C=O) | t | ~2.5 | Less deshielded than α to carbonyl protons. |

Protocol 4.1.2: ^{13}C NMR Spectroscopy

- Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton instrument).
- Sample Preparation: Same as for ^1H NMR.
- Analysis: Acquire a proton-decoupled ^{13}C spectrum.
- Expected Chemical Shifts (δ):

Carbon	Approx. δ (ppm)	Justification
C=O (Ketone)	> 200	Characteristic for a ketone carbonyl carbon.
Pyridine C	150-120	Aromatic region.
Piperidine C (α to N)	~50	Shielded by the nitrogen but in the aliphatic region.

| Piperidine C (α to C=O) | ~40 | Downfield shift due to the carbonyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through fragmentation patterns.[7][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion $[M+H]^+$.

Protocol 4.2.1: High-Resolution Mass Spectrometry (HRMS)

- Instrument: ESI Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
- Sample Preparation: Dilute the stock solution to approximately 10 $\mu\text{g/mL}$ in methanol with 0.1% formic acid. The acid facilitates protonation.
- Ionization Mode: Positive ESI.
- Analysis: Infuse the sample directly or via an LC system. Acquire a full scan spectrum.
- Expected Result: The measured m/z for the $[M+H]^+$ ion should be within 5 ppm of the calculated exact mass.
 - Calculated Exact Mass for $[\text{C}_{10}\text{H}_{13}\text{N}_2\text{O}]^+$: 177.1022
- Data Interpretation: The high-resolution data confirms the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol 4.3.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument: FTIR spectrometer with an ATR accessory.
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Analysis: Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

- Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Justification
C=O (Ketone) Stretch	~1715	Strong absorption, characteristic of a six-membered ring ketone.
C-N Stretch	~1200-1100	Present due to the piperidine and pyridine nitrogens.
Aromatic C=C Stretch	~1600-1450	Characteristic of the pyridine ring.

| Aliphatic C-H Stretch | ~2950-2850 | From the piperidine ring methylene groups. |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.

Protocol 5.1: CHN Analysis

- Instrument: CHN Elemental Analyzer.
- Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
- Expected Composition for C₁₀H₁₂N₂O:

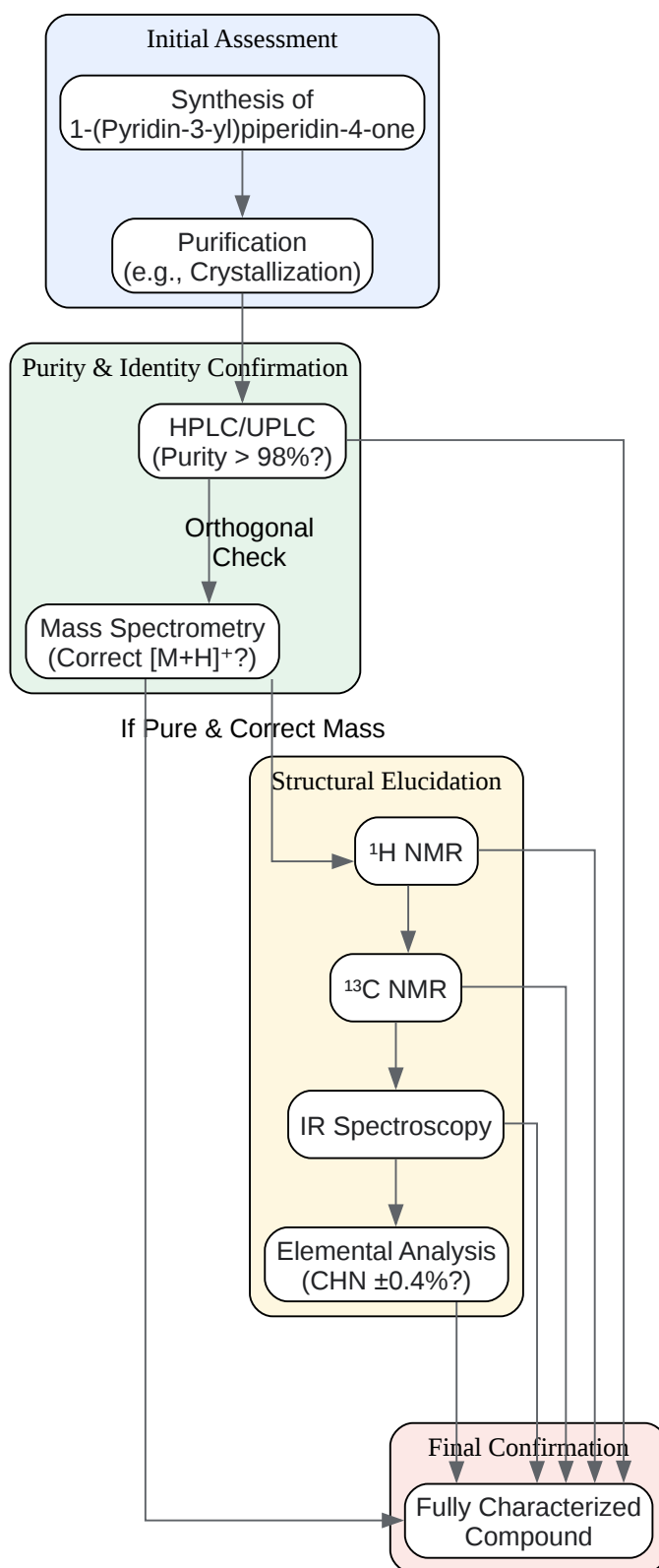
Element	Theoretical %
Carbon (C)	68.16
Hydrogen (H)	6.86

| Nitrogen (N) | 15.90 |

- Acceptance Criteria: The experimentally determined values should be within $\pm 0.4\%$ of the theoretical values.

Integrated Analytical Workflow

The following diagram illustrates how these orthogonal analytical techniques are integrated to provide a comprehensive characterization of **1-(Pyridin-3-yl)piperidin-4-one**, ensuring a high degree of confidence in the material's identity, purity, and structure.



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Caption: Integrated workflow for the characterization of **1-(Pyridin-3-yl)piperidin-4-one**.

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